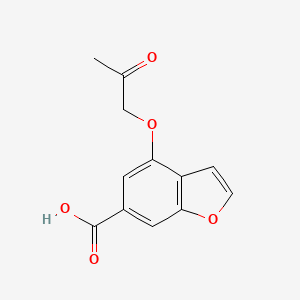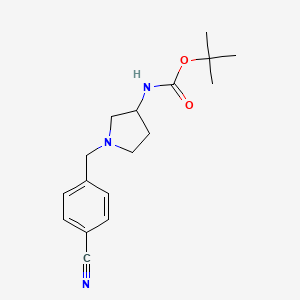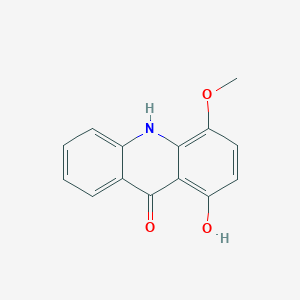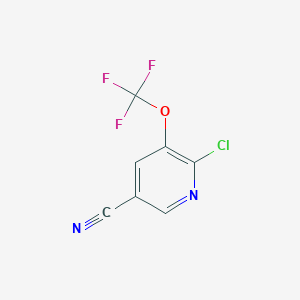
6-Chloro-5-(trifluoromethoxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-(trifluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethoxy group at the 5th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethoxy)nicotinonitrile typically involves the introduction of the chlorine and trifluoromethoxy groups onto the nicotinonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 6-chloronicotinonitrile, is reacted with a trifluoromethoxy source under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-(trifluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Chloro-5-(trifluoromethoxy)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-(trifluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-5-(trifluoromethyl)nicotinonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-Chloronicotinonitrile: Lacks the trifluoromethoxy group, making it less lipophilic.
Nicotinonitrile: The parent compound without any substituents.
Uniqueness
6-Chloro-5-(trifluoromethoxy)nicotinonitrile is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances lipophilicity and stability, while the chlorine atom provides a site for further functionalization, making this compound versatile for various applications.
Propiedades
Fórmula molecular |
C7H2ClF3N2O |
|---|---|
Peso molecular |
222.55 g/mol |
Nombre IUPAC |
6-chloro-5-(trifluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2O/c8-6-5(14-7(9,10)11)1-4(2-12)3-13-6/h1,3H |
Clave InChI |
CGFNKPFIGOQWDG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1OC(F)(F)F)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



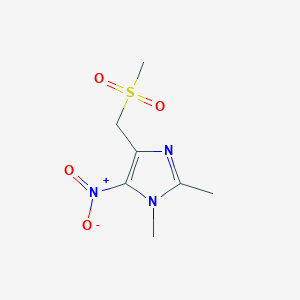
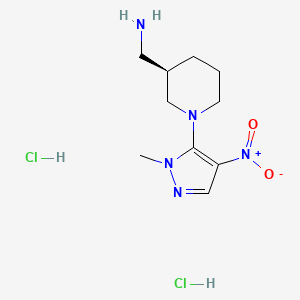
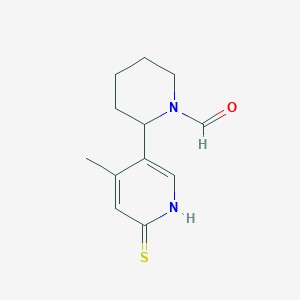
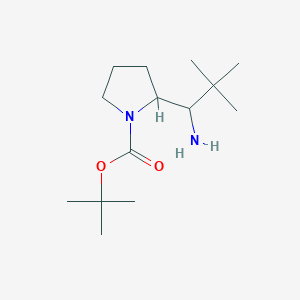
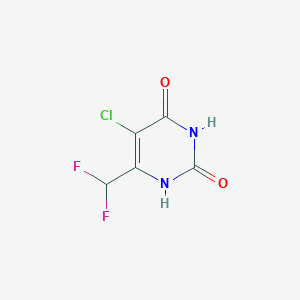

![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
